Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
CAS No.: 23605-74-5
Cat. No.: VC2312879
Molecular Formula: C10H28N2O12P4
Molecular Weight: 492.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23605-74-5 |
|---|---|
| Molecular Formula | C10H28N2O12P4 |
| Molecular Weight | 492.23 g/mol |
| IUPAC Name | [6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid |
| Standard InChI | InChI=1S/C10H28N2O12P4/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) |
| Standard InChI Key | KIDJHPQACZGFTI-UHFFFAOYSA-N |
| SMILES | C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O |
| Canonical SMILES | C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O |
Introduction
Chemical Identity and Structural Properties
Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- is characterized by specific chemical identifiers and structural features that contribute to its industrial importance. The compound is also known as hexanediaminetetra(methylenephosphonic acid) in the scientific literature.
Chemical Identifiers
The basic chemical identifiers for this compound are presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 23605-74-5 |
| Molecular Formula | C10H28N2O12P4 |
| Molecular Weight | 492.23 g/mol |
| InChI Key | KIDJHPQACZGFTI-UHFFFAOYSA-N |
| LogP | -4.43 |
The compound features a hexanediyl backbone with four phosphonic acid functional groups attached through nitrile and methylene linkages. This specific structural arrangement contributes significantly to its chelating capabilities and effectiveness in various applications.
Structural Characteristics
The tetrakis structure of this phosphonic acid derivative is particularly noteworthy. The compound contains four phosphonic acid groups (–PO(OH)2) connected to a hexanediamine backbone through methylene bridges . This arrangement creates a molecule with multiple metal-binding sites, explaining its effectiveness as a chelating agent. The four phosphonic acid groups provide eight oxygen atoms that can participate in coordination with metal ions, creating stable complexes in aqueous environments.
Applications in Industry
Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- has found extensive applications across various industrial sectors, primarily due to its excellent chelating properties and effectiveness in preventing corrosion and scale formation.
Corrosion Inhibition
The compound demonstrates exceptional corrosion inhibition properties across various metal surfaces. It forms strong complexes with metal ions, effectively preventing corrosion on surfaces of mild steel, copper, and aluminum in various environments, including aqueous solutions and cooling waters. Its effectiveness stems from its ability to form a protective layer on metal surfaces, preventing oxidation reactions that lead to corrosion.
Scale and Sludge Control
In industrial water systems, this phosphonic acid derivative serves as an effective agent for scale and sludge control. It functions as a chelating agent by forming soluble complexes with calcium and magnesium ions, which are the primary constituents of scale and sludge deposits. This prevents mineral precipitation on surfaces, thereby reducing scaling and sludge formation in boilers, cooling towers, and other industrial equipment.
Water Treatment Applications
The compound plays a crucial role in water treatment processes:
| Application Area | Function |
|---|---|
| Boiler Treatments | Scale prevention and corrosion control |
| Reverse Osmosis Systems | Membrane fouling prevention |
| Desalination Plants | Scale inhibition |
| Cooling Towers | Mineral deposit control |
As noted in industry specifications, the compound serves as a "deflocculant, sequestrant, scale-corrosion inhibitor, and metal ion control agent in water treatment" .
Analytical Methods
Several analytical techniques have been developed for the detection and quantification of Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- in various matrices.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for this compound. According to research findings, the compound can be analyzed using reverse-phase HPLC methods with specific conditions . The mobile phase typically includes acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .
The following table summarizes the HPLC conditions typically employed:
| Parameter | Condition |
|---|---|
| Column Type | Newcrom R1 (reverse-phase) |
| Mobile Phase | Acetonitrile, water, and phosphoric acid |
| MS-Compatible Alternative | Formic acid replacement for phosphoric acid |
| Column Particles | 3 μm for fast UPLC applications |
| Scalability | Suitable for isolation of impurities in preparative separation |
| Applications | Pharmacokinetics and other analytical purposes |
This HPLC method is noted to be "scalable and can be used for isolation of impurities in preparative separation" .
Chemical Behavior and Properties
The chemical behavior of Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- is characterized by its interactions with metal ions and its stability in various environments.
Metal Complexation
One of the most significant chemical properties of this compound is its ability to form stable complexes with metal ions. The four phosphonic acid groups provide multiple binding sites that can coordinate with various metal ions, particularly calcium and magnesium. This complexation ability forms the basis for its applications in scale inhibition and corrosion protection.
Chelation Mechanism
The chelation mechanism involves the coordination of the oxygen atoms in the phosphonic acid groups with metal ions. This forms stable ring structures that effectively sequester the metal ions, preventing them from participating in undesired reactions such as scale formation or corrosion processes. The multidentate nature of the molecule allows it to form particularly stable complexes compared to monodentate ligands.
Salt Derivatives
Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- forms various salt derivatives that have specific applications in industry.
Sodium Salt
The sodium salt of this phosphonic acid derivative (CAS: 56744-47-9) has the molecular formula C10H28N2NaO12P4 . It is registered under the European Community (EC) Number 260-362-2 and has various synonyms including "Hexamethylenediamine tetra(methylene phosphonic acid), sodium salt" . This salt derivative maintains the chelating properties of the parent compound while offering improved solubility characteristics in certain applications.
Potassium Salt
The potassium salt (CAS: 38820-59-6) is known commercially as Dequest 2054 . This derivative has the molecular formula C10H24KN2O12P4 and is registered under the European Community (EC) Number 254-135-7 . Industry specifications note that this potassium salt has applications as a "process additive for paper, textiles, and metals; industrial and commercial formulations for cleaning various substrates; scale and corrosion inhibitor in aqueous systems" .
Comparative Analysis with Related Compounds
To better understand the unique properties of Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-, it is valuable to compare it with related organophosphorus compounds.
| Compound | Molecular Formula | Unique Features | Applications |
|---|---|---|---|
| Phosphoric Acid | H3PO4 | Three hydroxyl groups | Primarily used as fertilizer |
| Amino Phosphonic Acid | C2H8N2O3P | Contains amino groups | Involved in biological pathways as analogs to amino acids |
| Methylphosphonic Acid | C2H7O5P | Simpler structure | Used in chemical warfare agent degradation studies |
The uniqueness of phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- lies in its tetrakis structure which allows for enhanced chelation properties compared to simpler organophosphorus compounds. This structural complexity contributes significantly to its effectiveness as a scale inhibitor and chelating agent across various industries.
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